molecular formula C11H14O4 B1624954 (R)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid CAS No. 325793-69-9

(R)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Cat. No.: B1624954
CAS No.: 325793-69-9
M. Wt: 210.23 g/mol
InChI Key: FMJUDUJLTNVWCH-SNVBAGLBSA-N
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Description

Historical Context and Discovery Timeline

The historical development of this compound is intrinsically linked to the broader evolution of propionic acid chemistry and the advancement of chiral pharmaceutical synthesis. The foundation for this compound's development can be traced back to 1844, when propionic acid was first identified by chemist Johann Gottlieb during investigations into the effect of potassium hydroxide on sugar. This initial discovery established the groundwork for understanding propionic acid derivatives and their potential applications.

The nomenclature and systematic understanding of propionic acid were further refined in 1847 when French chemist Jean-Baptiste Dumas realized that various chemists had unknowingly produced the same compound through different synthetic routes. Dumas coined the term "propionic acid" from the Greek words "proto" meaning "first" and "pion" meaning "fat," recognizing it as the smallest carboxylic fatty acid that exhibited the characteristic properties of larger fatty acids. This early work provided the conceptual framework that would later enable the development of more complex propionic acid derivatives.

The specific development of ethoxy-phenyl-propionic acid derivatives gained momentum in the late 20th century as pharmaceutical researchers began to recognize the therapeutic potential of peroxisome proliferator-activated receptor modulators. The synthesis and characterization of this compound emerged as part of comprehensive drug discovery programs focused on developing treatments for metabolic disorders, particularly type 2 diabetes and dyslipidemia.

The timeline of development can be organized as follows:

Period Development Milestone Significance
1844 Discovery of propionic acid by Johann Gottlieb Established foundational understanding of propionic acid chemistry
1847 Systematic nomenclature by Jean-Baptiste Dumas Provided structural framework for propionic acid derivatives
1980s-1990s Elucidation of peroxisome proliferator-activated receptor pathways Created therapeutic targets for propionic acid derivatives
Early 2000s Development of chiral synthesis methods Enabled production of enantiomerically pure compounds
2000s-2010s Pharmaceutical intermediate applications Established role in drug discovery programs

The compound's emergence as a significant pharmaceutical intermediate coincided with advances in asymmetric synthesis technology and increased regulatory emphasis on enantiomeric purity in drug development. Pharmaceutical companies began developing sophisticated synthetic routes to access the (R)-enantiomer specifically, recognizing that the stereochemistry at the alpha-carbon position could significantly influence biological activity.

Significance in Chiral Chemistry and Pharmaceutical Intermediates

The significance of this compound in chiral chemistry extends far beyond its specific therapeutic applications, representing a paradigmatic example of how enantiomeric purity can influence pharmaceutical development. The compound exemplifies the critical importance of stereochemistry in drug design, where the spatial arrangement of atoms around the chiral center directly impacts biological activity, receptor binding affinity, and metabolic pathways.

In the context of chiral chemistry, this compound serves as an important case study for several key principles. The presence of a chiral center at the alpha-carbon position creates two distinct enantiomers with potentially different biological properties. Research has demonstrated that the (R)-enantiomer exhibits specific binding characteristics and biological activities that differ substantially from its (S)-counterpart, highlighting the fundamental importance of stereochemical control in pharmaceutical synthesis.

The compound's role as a pharmaceutical intermediate has been particularly significant in the development of peroxisome proliferator-activated receptor agonists. These therapeutic agents, commonly known as glitazars in their dual-agonist forms, represent a major class of medications for treating type 2 diabetes and metabolic syndrome. The this compound serves as a key building block in the synthesis of compounds such as ragaglitazar, tesaglitazar, and other related therapeutic agents.

The synthetic approaches developed for producing this compound have contributed significantly to the advancement of asymmetric synthesis methodology. Researchers have developed multiple strategies for accessing the (R)-enantiomer with high enantiomeric purity, including:

Synthetic Strategy Enantiomeric Purity Achieved Key Advantages
Chiral pool synthesis from benzyl glycidyl ether >99% enantiomeric excess High stereochemical control, readily available starting materials
Enzymatic resolution approaches 97-99% enantiomeric excess Environmentally friendly, mild reaction conditions
Asymmetric catalysis methods 95-99% enantiomeric excess Scalable, versatile synthetic approach

The pharmaceutical industry's adoption of this compound as a standard intermediate has driven innovations in large-scale asymmetric synthesis. Companies have developed pilot-scale processes capable of producing multi-kilogram quantities while maintaining stringent enantiomeric purity requirements. These developments have not only advanced the specific therapeutic programs but have also contributed to the broader field of industrial asymmetric synthesis.

The compound's significance extends to its role in advancing analytical chemistry methods for chiral compounds. The need to monitor enantiomeric purity throughout synthesis and purification processes has led to the development of sophisticated chiral chromatographic methods and analytical protocols. These analytical advances have broader applications across the pharmaceutical industry for monitoring other chiral intermediates and active pharmaceutical ingredients.

From a regulatory perspective, this compound represents the pharmaceutical industry's evolution toward more precise therapeutic agents. Regulatory agencies have increasingly emphasized the importance of understanding and controlling the stereochemistry of pharmaceutical compounds, recognizing that enantiomeric purity can significantly impact both efficacy and safety profiles. This compound serves as an example of how modern pharmaceutical development addresses these regulatory requirements through careful stereochemical control and comprehensive analytical characterization.

The compound's impact on pharmaceutical research extends to its role in structure-activity relationship studies. Researchers have used comparisons between the (R)- and (S)-enantiomers to better understand how molecular chirality influences receptor binding, metabolic stability, and therapeutic efficacy. These studies have provided valuable insights into the design of future therapeutic agents and have contributed to the broader understanding of chirality in drug action.

Properties

IUPAC Name

(2R)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-15-10(11(13)14)7-8-3-5-9(12)6-4-8/h3-6,10,12H,2,7H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJUDUJLTNVWCH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436453
Record name (2R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325793-69-9
Record name (2R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid can be achieved through several methods. One common approach involves the esterification of ®-3-(4-hydroxyphenyl)-propionic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the direct alkylation of ®-3-(4-hydroxyphenyl)-propionic acid using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. A patented synthesis route demonstrates transesterification using ethanol and hydrochloric acid :

text
(R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid + Ethanol → Ethyl ester derivative

Conditions :

  • Solvent: Ethyl acetate/ethanol mixture

  • Catalyst: HCl (37% aq.)

  • Temperature: Reflux (72°C)

  • Conversion: >97.5% after solvent distillation

Saponification of Esters

The ethyl ester derivative is hydrolyzed to regenerate the carboxylic acid using lithium hydroxide :

text
Ethyl ester + LiOH → (R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid + Ethanol

Conditions :

  • Solvent: Ethanol/water

  • Temperature: Room temperature

  • Yield: Quantitative after acidification

Acid-Catalyzed Hydrolysis

Methanesulfonic acid facilitates hydrolysis in toluene solutions under reflux , though this is less common than alkaline hydrolysis.

Hydrogenation and Deprotection

The compound participates in catalytic hydrogenation to remove protective groups. In a synthesis pathway :

text
Benzyl-protated derivative + H₂ (Pd/C catalyst) → Deprotected (R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid

Conditions :

  • Catalyst: 10% Pd/C

  • Solvent: Tetrahydrofuran (THF)

  • Pressure: 1 atm H₂

  • Conversion: >90% yield

Sulfonation Reactions

The phenolic hydroxyl group reacts with electrophilic agents like trifluoromethanesulfonyl chloride :

text
(R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid + CF₃SO₂Cl → Trifluoromethanesulfonate ester

Conditions :

  • Base: Triethylamine

  • Solvent: Dichloromethane

  • Temperature: -10°C to room temperature

  • Yield: 86.9% after purification

Benzyl Protection

Benzyl groups are introduced via nucleophilic substitution to protect reactive sites during synthesis :

text
4-(2-Hydroxyethyl)phenol + Benzyl bromide → Benzyl-protected intermediate

Conditions :

  • Base: Potassium carbonate

  • Solvent: Acetonitrile

  • Temperature: Reflux (82°C)

Methanesulfonyl Protection

Methanesulfonic acid is used to stabilize intermediates during crystallization , though detailed mechanisms remain proprietary.

Mechanistic Insights

  • Esterification : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by ethanol .

  • Sulfonation : Triethylamine deprotonates the phenolic -OH, generating a phenoxide ion that reacts with trifluoromethanesulfonyl chloride .

  • Hydrogenation : Heterogeneous catalysis on Pd/C surfaces cleaves benzyl ether bonds via adsorbed hydrogen atoms .

Scientific Research Applications

Medicinal Chemistry

(R)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is being investigated for its potential therapeutic properties:

  • Anti-inflammatory Properties : Research indicates that this compound can inhibit macrophage foam cell formation, which is crucial in the development of atherosclerosis. It regulates lipid metabolism and reduces oxidative stress by promoting cholesterol efflux through up-regulation of ABCA1 and SR-B1 mRNA expressions.
  • Antioxidant Activity : Its structure allows it to interact with specific receptors involved in cellular signaling pathways related to inflammation, such as nuclear factor kappa-B (NF-kB) pathways.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its chiral nature makes it particularly useful for synthesizing enantiomerically pure compounds.

Biochemical Studies

This compound can be utilized as a probe in biochemical studies to explore its interactions with various biological targets. Its structural similarity to bioactive molecules enables it to serve as a precursor in pharmaceutical synthesis.

Agrochemicals and Fine Chemicals

The compound can be employed as an intermediate in the production of agrochemicals and other fine chemicals due to its reactive functional groups .

Polymer Production

Industrially, this compound is also explored for its potential use in polymer synthesis, contributing to the development of new materials with desirable properties.

Case Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced inflammatory markers in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Synthesis and Application

Research on the synthesis pathways of this compound revealed efficient methods for producing high-purity enantiomers suitable for pharmaceutical applications. These methods included esterification and alkylation processes that optimize yield and purity .

Mechanism of Action

The mechanism of action of ®-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The ethoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake. The propionic acid moiety can interact with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs of (R)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, emphasizing differences in functional groups, molecular properties, and applications:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) pKa Key Functional Groups Biological Relevance References
This compound α-ethoxy, β-(4-hydroxyphenyl), carboxylic acid C₁₁H₁₄O₄ 210.23 ~3.4–3.7 Ethoxy, hydroxyl, carboxylic acid PPAR agonist synthesis
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid Enantiomer with S-configuration at α-carbon C₁₁H₁₄O₄ 210.23 ~3.4–3.7 Ethoxy, hydroxyl, carboxylic acid Synthetic intermediate; distinct receptor binding
3-(4-Hydroxy-phenyl)-propionic acid β-(4-hydroxyphenyl), carboxylic acid (no ethoxy) C₉H₁₀O₃ 166.18 ~4.5 Hydroxyl, carboxylic acid Microbial metabolite of phenolic compounds
(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid (b-Tyrosine) β-(4-hydroxyphenyl), α-amino, carboxylic acid C₉H₁₁NO₃ 181.19 ~2.1 (COOH), ~9.1 (NH₂) Amino, hydroxyl, carboxylic acid Non-proteinogenic amino acid; enzyme inhibition
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid α-hydroxy, β-(4-hydroxyphenyl), carboxylic acid C₉H₁₀O₄ 182.17 ~3.0 Hydroxyl (x2), carboxylic acid Antioxidant; plant metabolite
Ibuprofen α-methyl, β-(4-isobutylphenyl), carboxylic acid C₁₃H₁₈O₂ 206.28 4.27 Methyl, aromatic, carboxylic acid Nonsteroidal anti-inflammatory drug (NSAID)

Key Findings from Comparative Studies

Physicochemical Properties
  • Acidity : The pKa of this compound (~3.4–3.7) is lower than that of ibuprofen (4.27), likely due to electron-withdrawing effects of the ethoxy group enhancing carboxylic acid deprotonation .
Stereochemical Considerations
  • The R-enantiomer exhibits higher affinity for PPAR receptors than the S-enantiomer , underscoring the importance of chirality in drug design .

Case Study: Comparison with b-Tyrosine

(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid (b-Tyrosine) shares the β-(4-hydroxyphenyl) and carboxylic acid groups but replaces the ethoxy with an amino group. Key differences include:

  • pKa: The amino group introduces a second ionizable site (pKa ~9.1), altering solubility and ionization under physiological conditions .
  • Bioactivity: b-Tyrosine inhibits bacterial cell wall synthesis, unlike the (R)-compound’s PPAR activity, highlighting how minor structural changes redirect biological function .

Biological Activity

(R)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, also known as (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, is a chiral compound with significant biological activity. Its unique structure comprises an ethoxy group, a propionic acid moiety, and a hydroxyphenyl group, contributing to its therapeutic potential in various biochemical processes. The molecular formula is C12H16O3C_{12}H_{16}O_3, with a molecular weight of approximately 210.23 g/mol .

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory properties . It has been shown to inhibit macrophage foam cell formation by regulating lipid metabolism and reducing oxidative stress. Specifically, the compound promotes cholesterol efflux by up-regulating mRNA expressions of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type 1 (SR-B1), which are crucial for lipid transport in cells .

The mechanism of action involves interactions with specific molecular targets:

  • Hydroxyphenyl Group : Participates in hydrogen bonding and π-π interactions, enhancing binding affinity to proteins and enzymes.
  • Ethoxy Group : Increases lipophilicity, facilitating cellular uptake.
  • Propionic Acid Moiety : Interacts with active sites of enzymes, modulating their activity .

Antioxidant Activity

Due to its structural similarity to other phenolic compounds, this compound may also exhibit antioxidant activity , contributing to its therapeutic profile .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to interact with inflammatory pathways. For instance:

  • Cholesterol Transport : The compound's effect on ABCA1 and SR-B1 expression levels was assessed, showing a significant increase in cholesterol efflux from macrophages .
  • Inflammatory Cytokines : The compound was found to reduce levels of pro-inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS) .

In Vivo Studies

Animal models have been employed to evaluate the anti-inflammatory effects of this compound:

  • Model of Arthritis : In a rat model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups .
  • Metabolic Syndrome : The compound has shown potential as a therapeutic agent for metabolic syndrome by improving lipid profiles and reducing inflammation markers .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
3-(4-Hydroxyphenyl)propionic acidHydroxy group on phenyl ringMajor microbial metabolite with anti-inflammatory effects
Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoateEthoxy and propionic acid moietiesPrecursor for synthesizing (R)-2-Ethoxy compound
2-Amino-3-(4-hydroxyphenyl)propanoic acidAmino group instead of ethoxyInvolved in neurotransmitter synthesis (tyrosine derivative)

The uniqueness of this compound lies in its specific chiral configuration and its demonstrated biological activities that differentiate it from these similar compounds. Its potential therapeutic applications make it a subject of ongoing research in medicinal chemistry .

Q & A

Advanced Research Question

  • Molecular docking : Simulate binding to target proteins (e.g., glutamate receptors) using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., ethoxy chain length) with activity data from assays .
  • DFT calculations : Predict stability of tautomers or reactive intermediates to guide synthetic routes .

How do researchers resolve contradictions in spectral data for this compound and its analogs?

Advanced Research Question

  • Cross-validation : Compare mass spectra (e.g., ESI-MS m/z 210.0892) and NMR (e.g., aromatic protons at δ 6.7–7.1 ppm) with authenticated standards .
  • Isotopic labeling : Use ¹³C-labeled precursors to confirm fragmentation patterns in GC-MS .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Gloves and goggles to prevent skin/eye contact (similar to propionic acid derivatives) .
  • Ventilation : Fume hoods for reactions involving volatile intermediates (e.g., ethyl esters) .
  • Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
Reactant of Route 2
(R)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.